![molecular formula C9H12ClNO B15241807 4-(1-Aminopropyl)-2-chlorophenol](/img/structure/B15241807.png)
4-(1-Aminopropyl)-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminopropyl)-2-chlorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a chlorinated phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropyl)-2-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and 1-bromopropane.
Reaction: The 2-chlorophenol undergoes a nucleophilic substitution reaction with 1-bromopropane in the presence of a base such as potassium carbonate to form 4-(1-bromopropyl)-2-chlorophenol.
Amination: The 4-(1-bromopropyl)-2-chlorophenol is then subjected to an amination reaction using ammonia or an amine source to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminopropyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form 4-(1-Aminopropyl)-2-chlorocyclohexanol.
Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 4-(1-Aminopropyl)-2-chlorocyclohexanol.
Substitution: Formation of substituted phenols or alkylated derivatives.
Scientific Research Applications
4-(1-Aminopropyl)-2-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Aminopropyl)-2-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenol ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Aminopropyl)-2-methylphenol
- 4-(1-Aminopropyl)-2-bromophenol
- 4-(1-Aminopropyl)-2-fluorophenol
Uniqueness
4-(1-Aminopropyl)-2-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Biological Activity
4-(1-Aminopropyl)-2-chlorophenol, also known as 4-A2CP, is a compound that has garnered attention due to its diverse biological activities and potential toxicological effects. This article explores its biological activity, particularly focusing on nephrotoxicity, enzymatic interactions, and potential therapeutic applications based on recent research findings.
This compound is characterized by its phenolic structure, which includes an amino group and a chlorine atom. This configuration contributes to its reactivity and biological interactions. The compound's molecular formula is C9H12ClN, with a molecular weight of 173.65 g/mol.
2.1 Nephrotoxicity Studies
Research has indicated that this compound exhibits significant nephrotoxic potential. A comparative study on the nephrotoxicity of various aminophenols highlighted 4-A2CP's ability to induce cytotoxic effects in renal cells. The mechanisms of toxicity were linked to oxidative stress and mitochondrial dysfunction, leading to cell death in vitro .
Table 1: Comparative Nephrotoxicity of Aminophenols
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
4-Aminophenol | 50 | Oxidative stress |
4-Amino-2-chlorophenol | 30 | Mitochondrial dysfunction |
4-Amino-3-chlorophenol | 45 | Apoptosis induction |
2.2 Enzymatic Interactions
The enzymatic treatment of phenolic pollutants, including this compound, has been explored using immobilized laccase enzymes. Studies demonstrated that these enzymes could effectively degrade phenolic compounds in wastewater treatment processes, significantly reducing their toxicity levels . The reduction in toxicity was quantified through growth inhibition assays using Escherichia coli, showing a decrease in viability correlating with the degradation of the phenolic compounds .
Table 2: Toxicity Reduction Post-Enzymatic Treatment
Phenolic Compound | Initial Toxicity (%) | Post-Treatment Toxicity (%) | Reduction (%) |
---|---|---|---|
This compound | 90 | 10 | 88 |
4-Chlorophenol | 80 | 32 | 60 |
Phenol | 75 | 15 | 80 |
3.1 Case Study: Nephrotoxic Mechanisms
A detailed investigation into the nephrotoxic mechanisms of various chlorinated phenols revealed that exposure to this compound led to increased levels of reactive oxygen species (ROS) in renal cells. The study utilized both in vitro cell cultures and in vivo models to demonstrate the compound's ability to disrupt cellular homeostasis, ultimately resulting in apoptosis .
3.2 Case Study: Bioremediation Potential
Another study focused on the bioremediation potential of immobilized laccase for treating wastewater contaminated with phenolic compounds. The results indicated that the presence of metal ions significantly enhanced the catalytic activity of laccase, facilitating the degradation of compounds like this compound more efficiently . This suggests a promising avenue for environmental applications.
4. Conclusion
The biological activity of this compound is multifaceted, encompassing significant nephrotoxic effects and potential applications in bioremediation. Continued research is essential to fully elucidate its mechanisms of action and explore safe therapeutic uses while mitigating its toxicological risks.
5. References
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-(1-aminopropyl)-2-chlorophenol |
InChI |
InChI=1S/C9H12ClNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,8,12H,2,11H2,1H3 |
InChI Key |
SNYWROGXHREEPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.